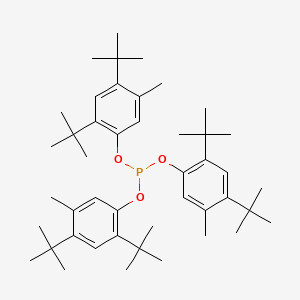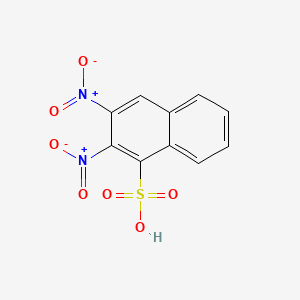
2,3-Dinitronaphthalene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dinitronaphthalene-1-sulfonic acid is an organic compound with the molecular formula C₁₀H₆N₂O₈S. It is a derivative of naphthalene, featuring two nitro groups (-NO₂) and a sulfonic acid group (-SO₃H) attached to the naphthalene ring structure. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dinitronaphthalene-1-sulfonic acid typically involves the nitration of naphthalene-1-sulfonic acid. The process requires careful control of reaction conditions, including temperature and the concentration of nitration agents. The reaction is usually carried out in an acidic medium to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration reactors. These reactors are designed to handle high temperatures and pressures, ensuring the efficient conversion of naphthalene-1-sulfonic acid to the dinitro derivative. The process also includes purification steps to remove any impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dinitronaphthalene-1-sulfonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Reducing agents like iron (Fe) or hydrogen (H₂) in the presence of a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be performed using strong bases or nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Production of amines or other reduced derivatives.
Substitution: Introduction of different functional groups, leading to a variety of substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
2,3-Dinitronaphthalene-1-sulfonic acid is utilized in various scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of other naphthalene derivatives and is used in the study of reaction mechanisms.
Biology: The compound is employed in biological assays to investigate cellular processes and enzyme activities.
Medicine: It is used in the development of pharmaceuticals and as a reagent in drug synthesis.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2,3-dinitronaphthalene-1-sulfonic acid exerts its effects depends on the specific application. In biological assays, the compound may interact with cellular targets, such as enzymes or receptors, leading to the modulation of biological processes. The molecular pathways involved can vary, but often include oxidative stress pathways and signal transduction mechanisms.
Comparación Con Compuestos Similares
1-Nitronaphthalene
2,3-Dihydroxynaphthalene-1-sulfonic acid
2,4-Dinitronaphthalene-1-sulfonic acid
Propiedades
Número CAS |
71873-00-2 |
|---|---|
Fórmula molecular |
C10H6N2O7S |
Peso molecular |
298.23 g/mol |
Nombre IUPAC |
2,3-dinitronaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C10H6N2O7S/c13-11(14)8-5-6-3-1-2-4-7(6)10(20(17,18)19)9(8)12(15)16/h1-5H,(H,17,18,19) |
Clave InChI |
NMMHJWYKFNBEFR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=C2S(=O)(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


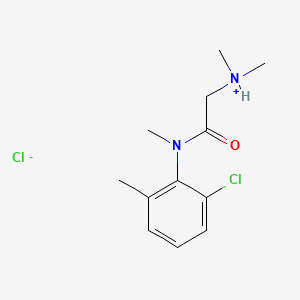
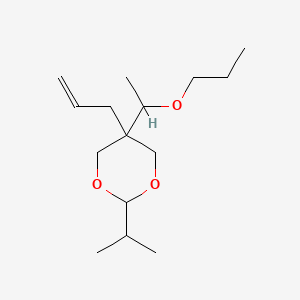


![Benzo[b]thiophen-3(2H)-one, 2-[[4-(dimethylamino)phenyl]imino]-](/img/structure/B15346157.png)
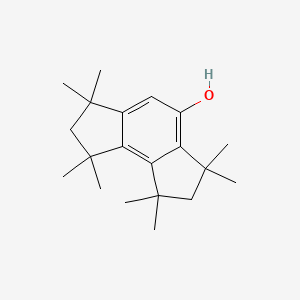
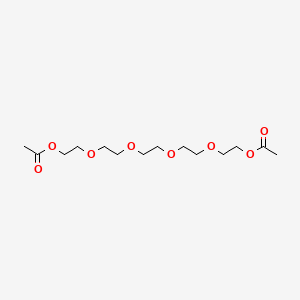

![[Bis[(3-phenylallyl)oxy]methyl]vinylbenzene](/img/structure/B15346189.png)
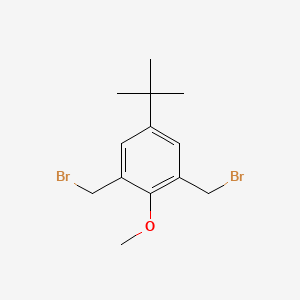
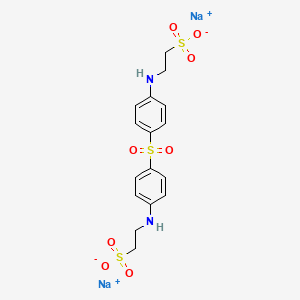
![[3-(7-Ethyl-6-methyl-6-azoniabicyclo[3.2.1]octan-1-yl)phenyl] acetate;bromide](/img/structure/B15346214.png)
![Benzo[b]thiophen-3(2H)-one, 4,7-dimethyl-2-(3-oxobenzo[b]thien-2(3H)-ylidene)-](/img/structure/B15346218.png)
